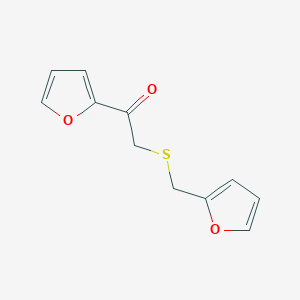![molecular formula C29H27O3P B14906887 Methyl 3-(2'-(diphenylphosphanyl)-6-methoxy-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14906887.png)
Methyl 3-(2'-(diphenylphosphanyl)-6-methoxy-[1,1'-biphenyl]-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2’-(diphenylphosphanyl)-6-methoxy-[1,1’-biphenyl]-2-yl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phosphanyl group and a methoxy-substituted biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2’-(diphenylphosphanyl)-6-methoxy-[1,1’-biphenyl]-2-yl)propanoate typically involves a multi-step process. One common method includes the esterification of 3-(2’-(diphenylphosphanyl)-6-methoxy-[1,1’-biphenyl]-2-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(2’-(diphenylphosphanyl)-6-methoxy-[1,1’-biphenyl]-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for ester reduction.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of 3-(2’-(diphenylphosphanyl)-6-methoxy-[1,1’-biphenyl]-2-yl)propanol.
Substitution: Formation of various substituted biphenyl derivatives.
Applications De Recherche Scientifique
Methyl 3-(2’-(diphenylphosphanyl)-6-methoxy-[1,1’-biphenyl]-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 3-(2’-(diphenylphosphanyl)-6-methoxy-[1,1’-biphenyl]-2-yl)propanoate involves its interaction with specific molecular targets. The phosphanyl group can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)propanoate: Lacks the methoxy group, resulting in different reactivity and binding properties.
Methyl 3-(2’-(diphenylphosphanyl)-6-chloro-[1,1’-biphenyl]-2-yl)propanoate: Contains a chloro group instead of a methoxy group, leading to variations in chemical behavior.
Uniqueness
Methyl 3-(2’-(diphenylphosphanyl)-6-methoxy-[1,1’-biphenyl]-2-yl)propanoate is unique due to the presence of both the phosphanyl and methoxy groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C29H27O3P |
|---|---|
Poids moléculaire |
454.5 g/mol |
Nom IUPAC |
methyl 3-[2-(2-diphenylphosphanylphenyl)-3-methoxyphenyl]propanoate |
InChI |
InChI=1S/C29H27O3P/c1-31-26-18-11-12-22(20-21-28(30)32-2)29(26)25-17-9-10-19-27(25)33(23-13-5-3-6-14-23)24-15-7-4-8-16-24/h3-19H,20-21H2,1-2H3 |
Clé InChI |
YITCMWMOXFGPDI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


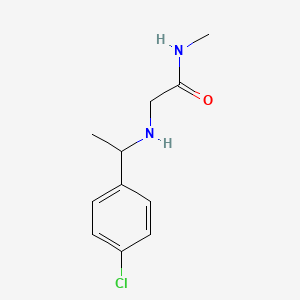
![4-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B14906806.png)


![3H-Pyrimido[4,5-b][1,4]oxazine-4,6(5H,7H)-dione](/img/structure/B14906836.png)

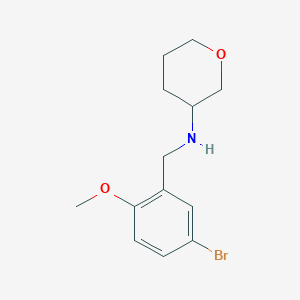
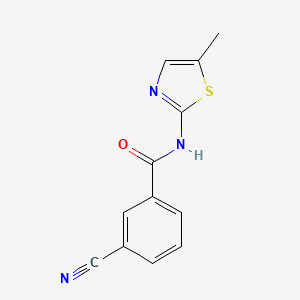
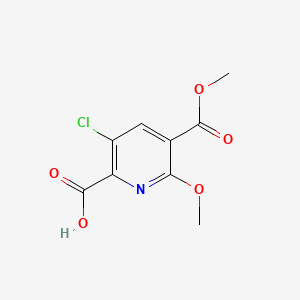
![tert-Butyl (5-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)carbamate](/img/structure/B14906869.png)
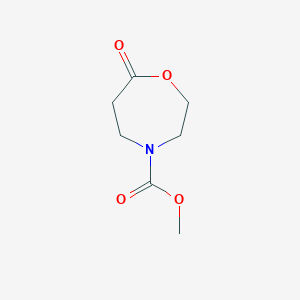
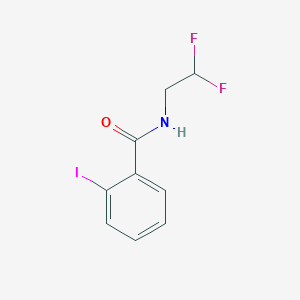
![1-{N-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycyl}piperidine-4-carboxamide](/img/structure/B14906881.png)
